Cas no 126861-72-1 (4'-Hydroxy-PhIP)

4'-Hydroxy-PhIP Chemical and Physical Properties
Names and Identifiers
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- Phenol,4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)-
- 4´-Hydroxy-PhIP
- 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine
- 4-(2-amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenol
- 4?-Hydroxy-PhIP
- 4'-HYDROXY-PHIP
- 1H-Imidazo[4,5-b]pyridine,phenol deriv.
- 2-Amino-4'-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol
- 4-{2-amino-1-methylimidazo[4,5-b]pyridin-6-yl}phenol
- Phenol,4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)
- 4'-Hydroxy-PhIP
-
- Inchi: InChI=1S/C13H12N4O/c1-17-11-6-9(7-15-12(11)16-13(17)14)8-2-4-10(18)5-3-8/h2-7,18H,1H3,(H2,14,15,16)
- InChI Key: UGJXOCBVCWTJFP-UHFFFAOYSA-N
- SMILES: NC1=NC2=NC=C(C3C=CC(O)=CC=3)C=C2N1C
Computed Properties
- Exact Mass: 240.10100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 8
- XLogP3: nothing
- Surface Charge: 0
Experimental Properties
- PSA: 76.96000
- LogP: 2.50430
4'-Hydroxy-PhIP Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H950760-5mg |
4'-Hydroxy-PhIP |
126861-72-1 | 5mg |
$ 821.00 | 2023-09-07 | ||
A2B Chem LLC | AA37894-1mg |
Phenol, 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)- |
126861-72-1 | 1mg |
$348.00 | 2024-04-20 | ||
TRC | H950760-1mg |
4'-Hydroxy-PhIP |
126861-72-1 | 1mg |
$ 234.00 | 2023-09-07 | ||
A2B Chem LLC | AA37894-10mg |
Phenol, 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)- |
126861-72-1 | 10mg |
$1526.00 | 2024-04-20 | ||
TRC | H950760-10mg |
4'-Hydroxy-PhIP |
126861-72-1 | 10mg |
$ 1447.00 | 2023-09-07 | ||
A2B Chem LLC | AA37894-5mg |
Phenol, 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)- |
126861-72-1 | 5mg |
$918.00 | 2024-04-20 |
4'-Hydroxy-PhIP Related Literature
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
Additional information on 4'-Hydroxy-PhIP
4'-Hydroxy-PhIP (CAS No. 126861-72-1): An Overview of a Key Compound in Chemical and Biological Research
4'-Hydroxy-PhIP (CAS No. 126861-72-1) is a significant compound in the field of chemical and biological research, particularly in the study of carcinogenesis and mutagenesis. This compound, also known as 4'-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, is a metabolite of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), one of the most abundant heterocyclic amines (HCAs) found in cooked meat. The study of 4'-Hydroxy-PhIP has gained considerable attention due to its potential role in the development of various cancers, especially colorectal cancer.
The chemical structure of 4'-Hydroxy-PhIP is characterized by a phenyl ring and an imidazoquinoline framework, with a hydroxyl group at the 4' position. This unique structure contributes to its biological activity and reactivity. Recent research has focused on understanding the mechanisms by which 4'-Hydroxy-PhIP exerts its carcinogenic effects, including DNA adduct formation, oxidative stress, and inflammation.
In vitro studies have shown that 4'-Hydroxy-PhIP can induce DNA damage and mutations in various cell lines. For instance, a study published in the journal Molecular Carcinogenesis demonstrated that exposure to 4'-Hydroxy-PhIP led to the formation of specific DNA adducts, such as N2-ethylguanine and N2-ethyldeoxyguanosine, which are known to be mutagenic. These findings highlight the importance of understanding the molecular mechanisms underlying the genotoxicity of 4'-Hydroxy-PhIP.
In vivo studies have also provided valuable insights into the carcinogenic potential of 4'-Hydroxy-PhIP. Animal models have been used to investigate the effects of chronic exposure to this compound. A notable study published in the journal Carcinogenesis reported that mice fed diets containing 4'-Hydroxy-PhIP developed colorectal tumors at a higher incidence compared to control groups. These results suggest that 4'-Hydroxy-PhIP may play a significant role in the etiology of colorectal cancer.
The metabolism of PhIP and its metabolites, including 4'-Hydroxy-PhIP, has been extensively studied to understand their bioavailability and toxicity. Research has shown that PhIP is primarily metabolized by cytochrome P450 enzymes (CYPs) in the liver, leading to the formation of various metabolites, including N-hydroxy derivatives and quinone methides. The N-hydroxy derivative is further activated by N-acetyltransferase (NAT) enzymes to form electrophilic intermediates that can react with DNA.
The role of genetic polymorphisms in CYP and NAT enzymes has also been investigated in relation to the metabolism and toxicity of PhIP and its metabolites. Studies have found that individuals with certain genetic variants may be more susceptible to the carcinogenic effects of PhIP due to altered metabolic pathways. For example, individuals with high NAT2 activity are more likely to form N-hydroxy derivatives of PhIP, which can increase their risk of developing cancer.
In addition to its role in cancer development, recent research has explored the potential use of 4'-Hydroxy-PhIP as a biomarker for exposure to HCAs. Biomonitoring studies have used urinary levels of 4'-Hydroxy-PhIP as an indicator of dietary exposure to PhIP. These studies have provided valuable information on the sources and levels of HCA exposure in different populations, which can inform public health strategies for reducing cancer risk.
The environmental impact of HCAs, including PhIP and its metabolites, has also been a topic of interest. Research has shown that HCAs can persist in food products and may contribute to long-term health risks. Efforts are being made to develop methods for reducing HCA formation during food preparation, such as using lower cooking temperatures or adding antioxidants.
In conclusion, 4'-Hydroxy-PhIP (CAS No. 126861-72-1) is a critical compound in chemical and biological research due to its potential role in carcinogenesis and mutagenesis. Ongoing studies continue to elucidate its mechanisms of action and explore its applications as a biomarker for HCA exposure. Understanding the properties and behavior of 4'-Hydroxy-PhIP is essential for advancing our knowledge of cancer prevention and public health strategies.
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